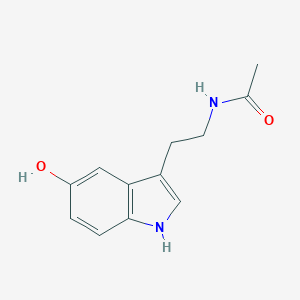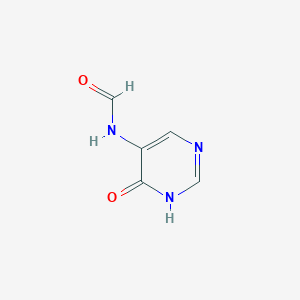
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide, also known as Barbituric acid, is a heterocyclic organic compound that has been widely used in scientific research. It is a white crystalline powder with a molecular formula of C4H4N2O3 and a molecular weight of 128.09 g/mol. Barbituric acid is a derivative of pyrimidine and has a wide range of applications in various fields of science, including chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of barbituric acid and its derivatives is not fully understood. However, it is believed that they act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid and its derivatives enhance the activity of GABA by binding to the GABA receptor, resulting in increased inhibition of neuronal activity.
Efectos Bioquímicos Y Fisiológicos
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid and its derivatives have a range of biochemical and physiological effects. They can act as sedatives, hypnotics, and anesthetics by reducing the activity of neurons in the brain. They can also act as anticonvulsants by reducing the excitability of neurons in the brain. N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid and its derivatives have been studied for their effects on the cardiovascular and respiratory systems, as well as their effects on metabolism and the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid and its derivatives have several advantages for use in laboratory experiments. They are readily available and can be synthesized in large quantities. They are also relatively inexpensive compared to other compounds used in scientific research. However, they have some limitations, including their potential toxicity and the need for careful handling. They can also have variable effects on different individuals, which can make it difficult to obtain consistent results in experiments.
Direcciones Futuras
There are several future directions for the study of barbituric acid and its derivatives. One area of research is the development of new derivatives with improved pharmacological properties. Another area of research is the study of the mechanism of action of barbituric acid and its derivatives, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, the use of barbituric acid and its derivatives in combination with other drugs or therapies could lead to new treatment strategies for a range of diseases.
Métodos De Síntesis
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid can be synthesized by the condensation of urea and malonic acid in the presence of a catalyst. The reaction results in the formation of a dihydropyrimidine intermediate, which is then oxidized to form barbituric acid. The synthesis of barbituric acid is a well-established method and has been extensively studied in the literature.
Aplicaciones Científicas De Investigación
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid has been widely used in scientific research as a starting material for the synthesis of various compounds. It is a versatile compound that can be used to synthesize a wide range of derivatives with different properties. N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid derivatives have been studied for their biological activities, including anticonvulsant, sedative, hypnotic, and anesthetic effects.
Propiedades
Número CAS |
106289-05-8 |
|---|---|
Nombre del producto |
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide |
Fórmula molecular |
C5H5N3O2 |
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
N-(6-oxo-1H-pyrimidin-5-yl)formamide |
InChI |
InChI=1S/C5H5N3O2/c9-3-8-4-1-6-2-7-5(4)10/h1-3H,(H,8,9)(H,6,7,10) |
Clave InChI |
ACDIKEWYXBXDAD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC=N1)NC=O |
SMILES canónico |
C1=C(C(=O)NC=N1)NC=O |
Sinónimos |
Formamide, N-(1,4-dihydro-4-oxo-5-pyrimidinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)
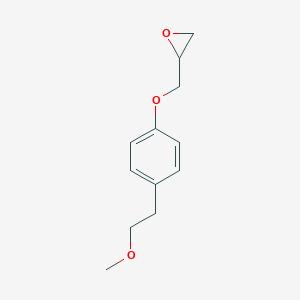
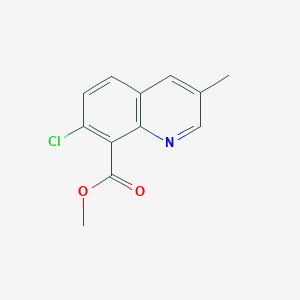
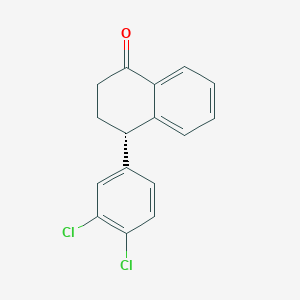
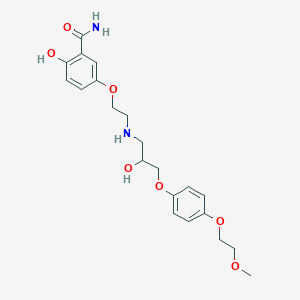
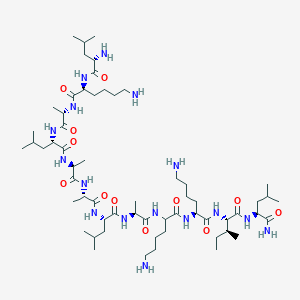
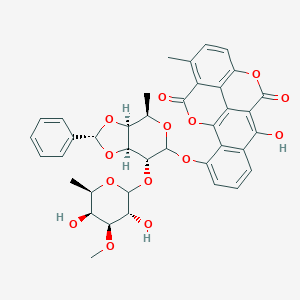

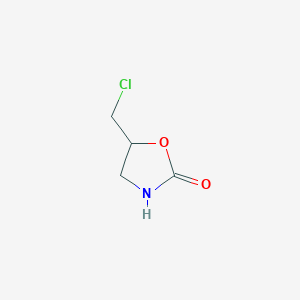
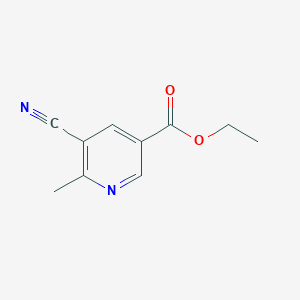
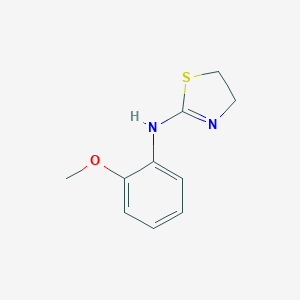

![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)
